2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide
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Overview
Description
2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide, also known as OPSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. In
Scientific Research Applications
Pyrrolidine Derivatives in Medicinal Chemistry
Pyrrolidine derivatives are extensively explored in medicinal chemistry due to their biological activities and potential therapeutic applications. For instance, the pyrrolidine ring is a common structural motif in many bioactive molecules, contributing to their pharmacological properties. The versatility of the pyrrolidine scaffold is highlighted by its ability to engage in various weak interactions with enzymes and receptors in biological systems, which is crucial for the medicinal efficacy of pyrrolidine-based compounds (G. Verma et al., 2019). Additionally, the pyrrolidine ring's presence in drug molecules often enhances their three-dimensional character, which is essential for achieving selectivity and potency in target interactions (Giovanna Li Petri et al., 2021).
Applications in Drug Discovery and Development
Research on pyrrolidine derivatives has led to the development of compounds with a wide range of therapeutic potentials. These compounds are investigated for their roles in treating various diseases, including cognitive disorders, cancer, and infectious diseases. For example, nootropic drugs based on pyrrolidine derivatives, such as piracetam and its analogs, have been studied for their ability to enhance cognitive functions and memory, indicating the potential of pyrrolidine structures in addressing neurological conditions (G. Pepeu & G. Spignoli, 1989).
Furthermore, the research on 1,3,4-oxadiazole derivatives, which share some structural similarities with the compound , showcases the importance of such molecules in developing new medicinal agents with varied biological activities. These activities span anticancer, antibacterial, and antifungal properties, among others, underscoring the potential of exploring structurally similar compounds for broad therapeutic applications (G. Verma et al., 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This could potentially influence its binding mode to target proteins, but further studies are needed to confirm this.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Compounds with a pyrrolidine ring have been found to interact with various biochemical pathways, depending on their specific target proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one can help modify physicochemical parameters and obtain better adme/tox results for drug candidates
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and mode of action information. The compound’s pyrrolidine ring could potentially lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-16(18-14-7-2-1-3-8-14)13-19-10-6-9-15(17(19)22)25(23,24)20-11-4-5-12-20/h1-3,6-10H,4-5,11-13H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWFDWUTNVEIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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